molecular formula C13H13N3OS B2706238 7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 105344-32-9

7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2706238
CAS No.: 105344-32-9
M. Wt: 259.33
InChI Key: QXOUAQYJNTXFCQ-UHFFFAOYSA-N
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Description

7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a complex organic compound that features a thiazole ring and a benzazepine structure. The thiazole ring is known for its aromatic properties and biological activity, making it a significant moiety in medicinal chemistry . The benzazepine structure adds to the compound’s complexity and potential for diverse biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the formation of the thiazole ring followed by its integration into the benzazepine structure. One common method involves the reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with appropriate reagents to form the desired compound . Microwave irradiation techniques are also employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave heating are preferred for their eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include dimethylaminopyridine, trimethylamine, and various acids and bases to facilitate the reactions . Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can modulate enzyme activity and receptor binding, leading to changes in biochemical pathways . The benzazepine structure may enhance its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-amino-1,3-thiazol-4-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to its combination of the thiazole ring and benzazepine structure, which provides a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

IUPAC Name

7-(2-amino-1,3-thiazol-4-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-16-11(7-18-13)9-4-5-10-8(6-9)2-1-3-12(17)15-10/h4-7H,1-3H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOUAQYJNTXFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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